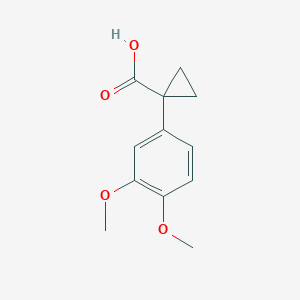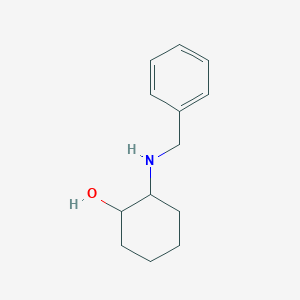
2-(Benzylamino)cyclohexanol
Vue d'ensemble
Description
2-(Benzylamino)cyclohexanol is an organic compound with the molecular formula C13H19NO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be summarized as follows:
Reductive Amination: Cyclohexanone reacts with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. This reaction yields this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 2-(Benzylamino)cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
2-(Benzylamino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
Benzylamine: An amine with a benzyl group attached to an amino group.
2-(Aminomethyl)cyclohexanol: Similar structure but with an aminomethyl group instead of a benzylamino group.
Uniqueness: 2-(Benzylamino)cyclohexanol is unique due to the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring
Propriétés
IUPAC Name |
2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(Benzylamino)cyclohexanol a significant compound in organic synthesis?
A1: While not the final product, this compound serves as a crucial intermediate in the synthesis of optically pure trans-2-aminocyclohexanols []. These aminocyclohexanols are valuable building blocks for various pharmaceuticals and chiral ligands in asymmetric synthesis.
Q2: What is the key advantage of the synthetic route described in the research paper for producing optically pure trans-2-aminocyclohexanols?
A2: The research highlights a "green" and scalable process []. The use of hot water to promote aminolysis, (R)- and (S)-mandelic acid for resolution of enantiomers, and a low-loading Pd/C catalyst for debenzylation contribute to a more environmentally friendly and efficient synthesis compared to some alternative methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


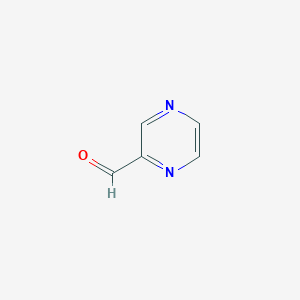
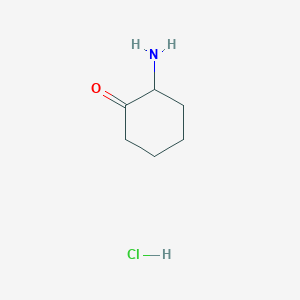
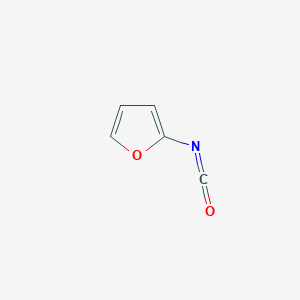

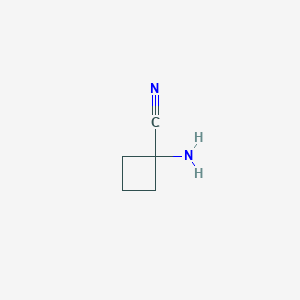
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
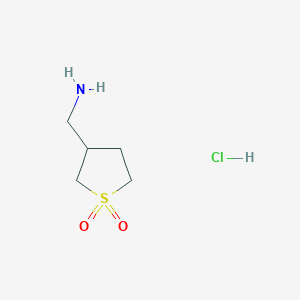
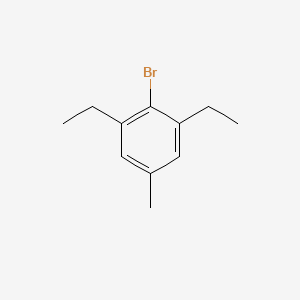
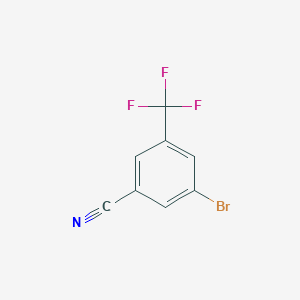
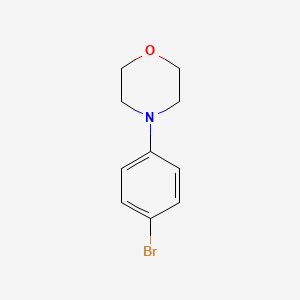

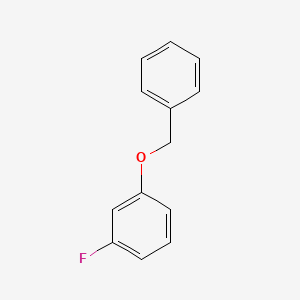
![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
